molecular formula C18H20FN3O4S2 B2420754 N-(4-(1-(ethylsulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851781-06-1

N-(4-(1-(ethylsulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2420754
CAS No.: 851781-06-1
M. Wt: 425.49
InChI Key: RDOPHQVGTPBUTE-UHFFFAOYSA-N
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Description

N-(4-(1-(ethylsulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that features a unique combination of functional groups, including sulfonamide, pyrazole, and fluorophenyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1-(ethylsulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-keto ester, followed by cyclization.

    Introduction of the Fluorophenyl Group: This step involves the coupling of the pyrazole intermediate with a fluorophenyl halide using a palladium-catalyzed cross-coupling reaction.

    Sulfonylation: The ethylsulfonyl group is introduced via sulfonylation of the pyrazole derivative using ethylsulfonyl chloride in the presence of a base.

    Final Coupling: The final step involves the coupling of the sulfonylated pyrazole with methanesulfonamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-(1-(ethylsulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group would yield sulfonic acids, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

N-(4-(1-(ethylsulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structural features make it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-(1-(ethylsulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Fluorophenyl)methanesulfonamide: This compound shares the fluorophenyl and sulfonamide groups but lacks the pyrazole ring.

    N-(4-(1-(Methylsulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide: This compound is similar but has a methylsulfonyl group instead of an ethylsulfonyl group.

Uniqueness

The unique combination of the ethylsulfonyl, fluorophenyl, and pyrazole groups in N-(4-(1-(ethylsulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide imparts distinct chemical and biological properties that are not observed in the similar compounds listed above. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[4-[2-ethylsulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4S2/c1-3-28(25,26)22-18(15-6-4-5-7-16(15)19)12-17(20-22)13-8-10-14(11-9-13)21-27(2,23)24/h4-11,18,21H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOPHQVGTPBUTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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